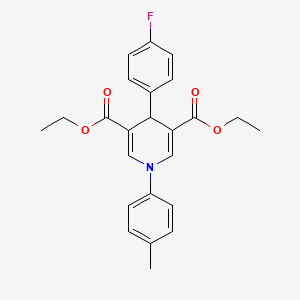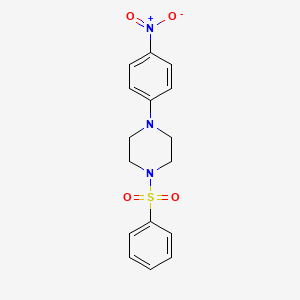![molecular formula C17H15BrFN3O2 B11100361 (3E)-N-(4-bromophenyl)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11100361.png)
(3E)-N-(4-bromophenyl)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-3-[(E)-2-(2-FLUOROBENZOYL)HYDRAZONO]BUTANAMIDE: is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a bromophenyl group, a fluorobenzoyl group, and a hydrazono functional group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-3-[(E)-2-(2-FLUOROBENZOYL)HYDRAZONO]BUTANAMIDE typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-fluorobenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Coupling with 4-Bromophenyl Group: The hydrazone intermediate is then coupled with a 4-bromophenyl derivative, such as 4-bromobenzoyl chloride, in the presence of a base like triethylamine. This step is typically performed in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of N-(4-BROMOPHENYL)-3-[(E)-2-(2-FLUOROBENZOYL)HYDRAZONO]BUTANAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazono group can yield the corresponding amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-3-[(E)-2-(2-FLUOROBENZOYL)HYDRAZONO]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-3-[(E)-2-(2-FLUOROBENZOYL)HYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-3-[(E)-2-(2-CHLOROBENZOYL)HYDRAZONO]BUTANAMIDE
- N-(4-BROMOPHENYL)-3-[(E)-2-(2-METHYLBENZOYL)HYDRAZONO]BUTANAMIDE
- N-(4-BROMOPHENYL)-3-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]BUTANAMIDE
Comparison
- Uniqueness : The presence of the fluorobenzoyl group in N-(4-BROMOPHENYL)-3-[(E)-2-(2-FLUOROBENZOYL)HYDRAZONO]BUTANAMIDE distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
- Biological Activity : The fluorobenzoyl group may enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C17H15BrFN3O2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2-fluorobenzamide |
InChI |
InChI=1S/C17H15BrFN3O2/c1-11(10-16(23)20-13-8-6-12(18)7-9-13)21-22-17(24)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
XJFVGSCJHASXCC-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1F)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1F)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N'-[(1E)-pentylidene]benzohydrazide](/img/structure/B11100278.png)
![(2E)-3-[4-(diethylamino)-3-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11100290.png)
![methyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11100292.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11100298.png)
![9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one](/img/structure/B11100299.png)
![4,6,12,14-tetraethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11100310.png)
![(3Z)-3-(2-{6-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11100314.png)
![N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis(2-hydroxybenzohydrazide)](/img/structure/B11100328.png)
![N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B11100335.png)
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate](/img/structure/B11100336.png)
![2-[2-(5-Nitro-thiophen-2-yl)-vinyl]-benzo[d][1,3]oxazin-4-one](/img/structure/B11100337.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11100341.png)


